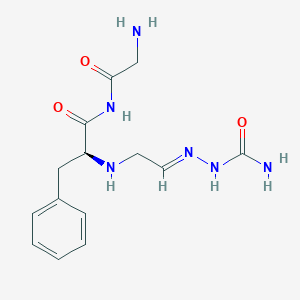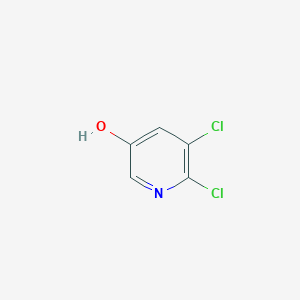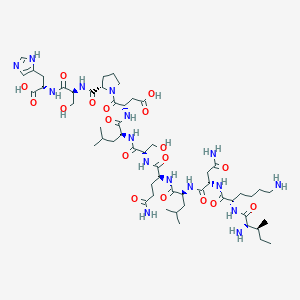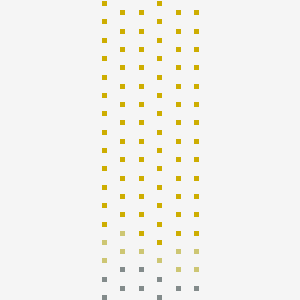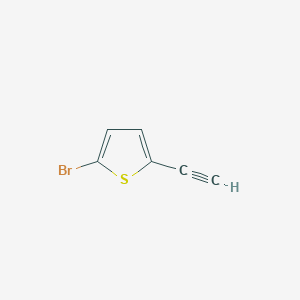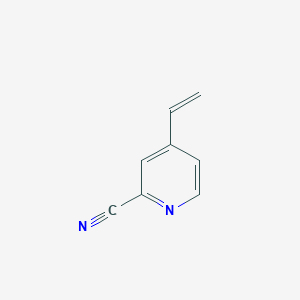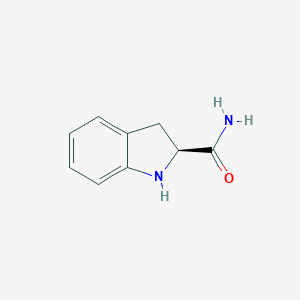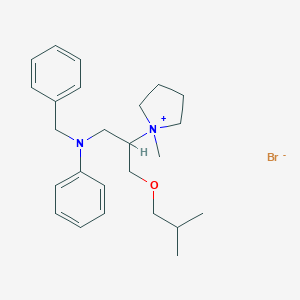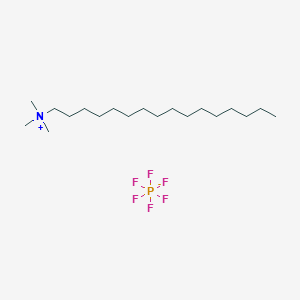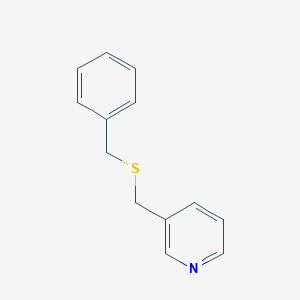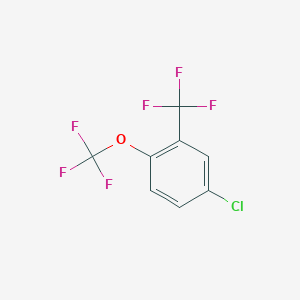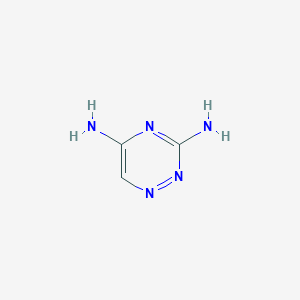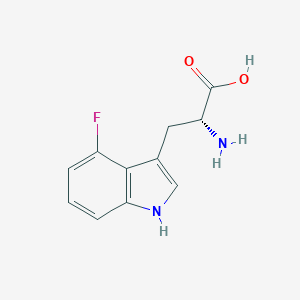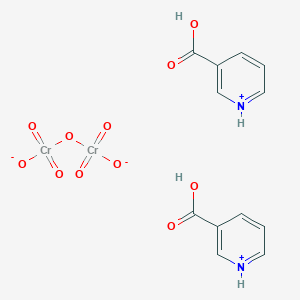
3-Carboxypyridinium dichromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxypyridinium dichromate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a red-orange crystalline solid that is commonly used as an oxidizing agent in various chemical reactions. In
Wissenschaftliche Forschungsanwendungen
3-Carboxypyridinium dichromate has various scientific research applications due to its unique properties. It is commonly used as an oxidizing agent in organic synthesis reactions. It is also used in analytical chemistry as a reagent for the determination of various compounds. Furthermore, it has been studied for its potential use in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 3-Carboxypyridinium dichromate is based on its ability to act as an oxidizing agent. It reacts with various compounds, such as alcohols, to form the corresponding aldehydes or ketones. This reaction is often used in organic synthesis reactions to produce specific compounds. In addition to its oxidizing properties, 3-Carboxypyridinium dichromate has been shown to have potential antitumor activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Carboxypyridinium dichromate are dependent on the specific application. In organic synthesis reactions, it is used as an oxidizing agent and has no direct biochemical or physiological effects. However, in studies investigating its potential as an antitumor agent, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Carboxypyridinium dichromate is its ability to selectively oxidize specific compounds. This property makes it a useful reagent in organic synthesis reactions. However, its use as an oxidizing agent can be limited by the fact that it is highly reactive and can be difficult to control. Additionally, its potential as an antitumor agent is limited by its toxicity and lack of selectivity for cancer cells.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Carboxypyridinium dichromate. One potential direction is the optimization of its use as an oxidizing agent in organic synthesis reactions. This could involve the development of new methods for controlling its reactivity and improving its selectivity. Another potential direction is the further investigation of its potential as an antitumor agent. This could involve the development of new derivatives or modifications to improve its selectivity and reduce its toxicity. Overall, the unique properties of 3-Carboxypyridinium dichromate make it a promising compound for further research and development in various fields.
Synthesemethoden
The synthesis of 3-Carboxypyridinium dichromate can be achieved by the reaction of pyridine-3-carboxylic acid with chromium trioxide in the presence of sulfuric acid. The resulting compound is then recrystallized from ethanol to obtain pure 3-Carboxypyridinium dichromate. This method of synthesis is widely used and has been optimized to produce high yields of pure 3-Carboxypyridinium dichromate.
Eigenschaften
CAS-Nummer |
104316-82-7 |
|---|---|
Produktname |
3-Carboxypyridinium dichromate |
Molekularformel |
C12H12Cr2N2O11 |
Molekulargewicht |
464.22 g/mol |
IUPAC-Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-2-1-3-7-4-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2 |
InChI-Schlüssel |
VBUJEVSSNVOMBR-UHFFFAOYSA-P |
SMILES |
C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Kanonische SMILES |
C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Synonyme |
3-carboxypyridinium dichromate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)
